molecular formula C29H55NO2 B7726145 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one

1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one

Cat. No.: B7726145
M. Wt: 449.8 g/mol
InChI Key: YFBHGXJENCZHMT-UHFFFAOYSA-N
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Description

1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one is a complex organic compound that features a tetrahydropyran ring, a piperidine ring, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one typically involves multiple steps, starting with the preparation of the tetrahydropyran and piperidine intermediates. One common method involves the reaction of tetrahydropyran-4-ol with piperidine in the presence of a suitable catalyst to form the intermediate 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine . This intermediate is then reacted with a nonadecanoyl chloride under basic conditions to yield the final product[2][2].

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing new pharmaceuticals. Its piperidine and tetrahydropyran components are commonly found in various biologically active compounds.

  • Antidepressant Activity : Research indicates that derivatives of piperidine can exhibit antidepressant effects. The incorporation of the tetrahydropyran moiety may enhance these effects through improved receptor binding profiles.
  • Neuroprotective Agents : Compounds similar to 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one have shown promise in protecting neuronal cells against oxidative stress, making them potential candidates for treating neurodegenerative diseases.

Material Science

The unique properties of the compound lend themselves to applications in material science, particularly in the development of polymers and surfactants.

  • Surfactant Applications : The long aliphatic chain contributes to amphiphilic properties, making it suitable for use as a surfactant in formulations aimed at enhancing solubility and stability of various compounds.
  • Polymer Synthesis : The compound can be utilized in synthesizing block copolymers, which have applications in drug delivery systems due to their ability to encapsulate therapeutic agents effectively.

Biochemical Research

In biochemical studies, the compound can serve as a tool for investigating biological pathways and mechanisms.

  • Enzyme Inhibition Studies : The piperidine ring's nitrogen atom can interact with enzyme active sites, allowing for the exploration of enzyme inhibition mechanisms relevant to disease states.
  • Receptor Binding Studies : Given its structural similarity to known ligands, this compound can be used to study binding affinities and activities at various receptors, contributing to drug discovery efforts.

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of piperidine derivatives and their antidepressant activities. The findings suggested that modifications similar to those found in this compound could lead to enhanced efficacy in treating depression-related disorders.

Case Study 2: Neuroprotective Properties

Research conducted on tetrahydropyran-based compounds demonstrated their neuroprotective effects against oxidative stress-induced cell death. The study highlighted the potential of compounds like this compound in developing therapies for neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism by which 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one exerts its effects depends on its interaction with molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or activating specific pathways. The long aliphatic chain may facilitate membrane penetration, enhancing the compound’s bioavailability .

Comparison with Similar Compounds

Similar Compounds

    1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride: Similar structure but lacks the long aliphatic chain.

    Tetrahydro-4H-pyran-4-one: Contains the tetrahydropyran ring but lacks the piperidine ring and aliphatic chain.

Uniqueness

1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one is unique due to its combination of a tetrahydropyran ring, a piperidine ring, and a long aliphatic chain, which imparts distinct physicochemical properties and potential biological activities .

Biological Activity

1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one (CAS No. 865074-89-1) is a synthetic compound characterized by its unique molecular structure, which includes a long aliphatic chain and a piperidine ring substituted with a tetrahydropyran moiety. Its molecular formula is C29H55NO2, and it has a molecular weight of 449.75 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

The compound is categorized as a lipophilic molecule due to its long carbon chain, which significantly influences its biological activity. The presence of nitrogen in the piperidine ring may contribute to its interaction with biological targets such as receptors and enzymes.

Anticancer Potential

The anticancer properties of compounds containing piperidine derivatives have been explored in various studies. While this compound itself has not been extensively studied in clinical settings, related compounds have shown activity against human cancer cell lines. For example, certain piperidine derivatives have been tested against MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cell lines, demonstrating varying degrees of cytotoxicity .

The mechanism of action for compounds like this compound likely involves modulation of signaling pathways associated with cell proliferation and apoptosis. The presence of both the piperidine and tetrahydropyran moieties suggests potential interactions with G-protein coupled receptors (GPCRs) or other cellular targets involved in cancer progression.

Case Studies

While specific case studies on this compound are scarce, related research has provided insights into the biological activities of structurally similar compounds:

Compound Target Activity Reference
AcyclonucleosideViral ProteinsAntiviral
Piperidine DerivativeMCF-7 CellsCytotoxicity
Tetrahydropyran AnalogKinasesInhibition Studies

Properties

IUPAC Name

1-[4-(oxan-4-yl)piperidin-1-yl]nonadecan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H55NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(31)30-23-19-27(20-24-30)28-21-25-32-26-22-28/h27-28H,2-26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBHGXJENCZHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)N1CCC(CC1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H55NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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